![molecular formula C24H31BrOS3 B12587542 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene CAS No. 874179-74-5](/img/structure/B12587542.png)
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is a complex organic compound that features a thiophene core substituted with a bromodecoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. The bromodecoxyethyl group is introduced through a series of substitution reactions. Common reagents used in these reactions include bromine, thiophene derivatives, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The bromodecoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets. The bromodecoxyethyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The thiophene core provides a stable framework that can interact with other molecules through π-π stacking and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 2,2’:5’,2’‘-Terthiophene,3’-[2-[(10-bromodecyl)oxy]ethyl]
- 3-(2-phenylethenyl)-2,5-dithiophen-2-ylthiophene
Uniqueness
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
特性
CAS番号 |
874179-74-5 |
|---|---|
分子式 |
C24H31BrOS3 |
分子量 |
511.6 g/mol |
IUPAC名 |
3-[2-(10-bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H31BrOS3/c25-14-7-5-3-1-2-4-6-8-15-26-16-13-20-19-23(21-11-9-17-27-21)29-24(20)22-12-10-18-28-22/h9-12,17-19H,1-8,13-16H2 |
InChIキー |
ITLXZBFYQVLVCG-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
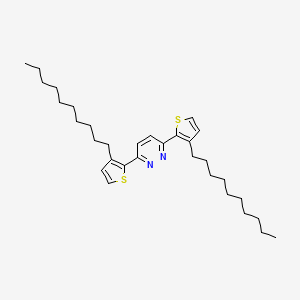
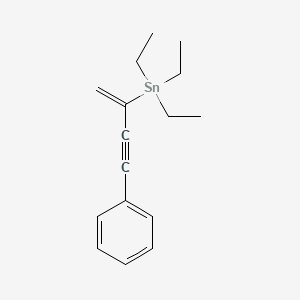
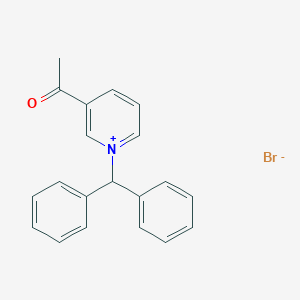
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
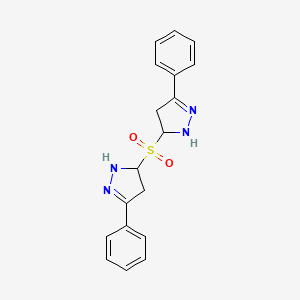
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
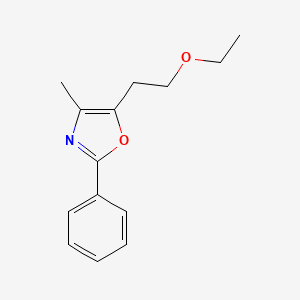
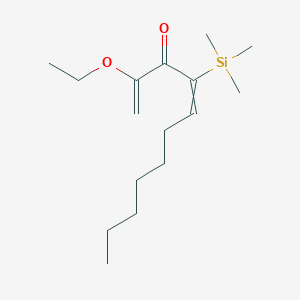
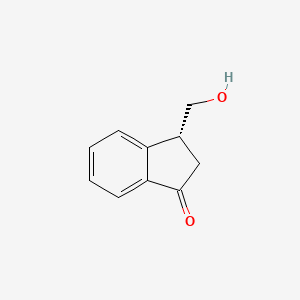
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
